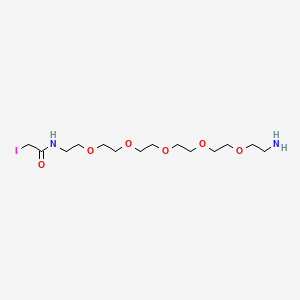![molecular formula C21H27NO6 B11935295 (6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B11935295.png)
(6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E 6201 is a small molecule compound that functions as a dual inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and fms-like tyrosine kinase 3 (FLT3). It has shown significant potential in the treatment of various cancers, particularly those with specific genetic mutations such as BRAF V600E and FLT3 mutations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E 6201 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via nucleophilic substitution and oxidation reactions.
- Purification and crystallization to obtain the final product with high purity .
Industrial Production Methods
Industrial production of E 6201 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-pressure reactors for condensation reactions.
- Continuous flow reactors for nucleophilic substitution.
- Advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
E 6201 undergoes various chemical reactions, including:
Oxidation: E 6201 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on E 6201.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying E 6201
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of E 6201 with modified functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
E 6201 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and differentiation.
Medicine: Explored as a potential therapeutic agent for cancers with specific genetic mutations, such as BRAF V600E and FLT3 mutations.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery .
Mécanisme D'action
E 6201 exerts its effects by inhibiting the activity of MEK1 and FLT3 kinases. This inhibition disrupts the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Selumetinib: Another MEK inhibitor, but E 6201 has a different binding mode and is effective against certain resistant mutations.
Vemurafenib: A BRAF inhibitor, often used in combination with MEK inhibitors like E 6201 for enhanced efficacy.
Sorafenib: A multi-kinase inhibitor that targets FLT3 among other kinases, but E 6201 offers more specificity .
Uniqueness
E 6201 is unique due to its dual inhibition of MEK1 and FLT3, making it effective against cancers with specific genetic mutations that confer resistance to other treatments. Its ability to penetrate the blood-brain barrier also makes it a promising candidate for treating brain metastases .
Propriétés
Formule moléculaire |
C21H27NO6 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
(6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |
InChI |
InChI=1S/C21H27NO6/c1-4-22-15-10-14-6-5-7-16(23)20(26)17(24)9-8-12(2)13(3)28-21(27)19(14)18(25)11-15/h5-6,8-13,16,20,22-23,25-26H,4,7H2,1-3H3/b6-5?,9-8+ |
Clé InChI |
MWUFVYLAWAXDHQ-WVJVIZISSA-N |
SMILES isomérique |
CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(/C=C/C(=O)C(C(CC=C2)O)O)C)C |
SMILES canonique |
CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B11935232.png)
![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate](/img/structure/B11935237.png)

![2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11935250.png)


![3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol](/img/structure/B11935268.png)

![tert-butyl N-[(2S)-1-[[(4S,7S,9aS)-7-[[(1R)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-8,8-dimethyl-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepin-4-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11935274.png)

![4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid](/img/structure/B11935277.png)
